Fructose 2,6-biphosphate

Catalog No.
S006829
CAS No.
79082-92-1
M.F
C6H14O12P2
M. Wt
340.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fructose 2,6-biphosphate

CAS Number

79082-92-1

Product Name

Fructose 2,6-biphosphate

IUPAC Name

[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate

Molecular Formula

C6H14O12P2

Molecular Weight

340.12 g/mol

InChI

InChI=1S/C6H14O12P2/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6+/m1/s1

InChI Key

YXWOAJXNVLXPMU-ZXXMMSQZSA-N

SMILES

C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O

Synonyms

fructose 2,6-biphosphate, fructose 2,6-bisphosphate, fructose 2,6-diphosphate, fructose-2,6-diphosphate, phosphofructokinase activation factor, phosphofructokinase activator

Canonical SMILES

C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O

Description

The exact mass of the compound Fructose-2,6-diphosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Phosphates - Hexosephosphates - Fructosephosphates - Fructosediphosphates - Supplementary Records. It belongs to the ontological category of D-fructofuranose 2,6-bisphosphate in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fructose 2,6-bisphosphate is a crucial metabolite in cellular metabolism, primarily involved in the regulation of glycolysis and gluconeogenesis. It acts as an allosteric regulator for key enzymes such as phosphofructokinase 1 and fructose 1,6-bisphosphatase, thereby influencing the rates of these metabolic pathways. The compound is synthesized and degraded by a bifunctional enzyme known as phosphofructokinase 2/fructose 2,6-bisphosphatase, which possesses both kinase and phosphatase activities depending on its phosphorylation state .

  • Synthesis: The synthesis of fructose 2,6-bisphosphate occurs through the phosphorylation of fructose 6-phosphate by the kinase domain of phosphofructokinase 2 using adenosine triphosphate (ATP) as a phosphate donor.
    Fructose 6 phosphate+ATPFructose 2 6 bisphosphate+ADP\text{Fructose 6 phosphate}+\text{ATP}\rightarrow \text{Fructose 2 6 bisphosphate}+\text{ADP}
  • Degradation: The degradation reaction is catalyzed by the phosphatase domain of the same bifunctional enzyme, converting fructose 2,6-bisphosphate back to fructose 6-phosphate and inorganic phosphate.
    Fructose 2 6 bisphosphateFructose 6 phosphate+Inorganic phosphate\text{Fructose 2 6 bisphosphate}\rightarrow \text{Fructose 6 phosphate}+\text{Inorganic phosphate}

These reactions are tightly regulated by various hormonal signals, including insulin and glucagon, which modulate the activity of the bifunctional enzyme .

Fructose 2,6-bisphosphate plays a pivotal role in cellular energy metabolism. Its primary biological activity is to act as an allosteric activator of phosphofructokinase 1, enhancing its affinity for fructose 6-phosphate and promoting glycolysis. Conversely, it inhibits fructose 1,6-bisphosphatase, thereby suppressing gluconeogenesis. This regulatory mechanism ensures that when glucose levels are high, glycolysis is favored over gluconeogenesis .

The synthesis of fructose 2,6-bisphosphate can be achieved through several methods:

  • Enzymatic Synthesis: The most common method involves the enzymatic conversion of fructose 6-phosphate by phosphofructokinase 2 in the presence of ATP.
  • Chemical Synthesis: While less common in biological contexts, chemical synthesis can also be performed through phosphorylation reactions involving appropriate reagents and conditions to introduce phosphate groups at specific positions on the fructose molecule.
  • Biotechnological Methods: Recombinant DNA technology can be employed to produce large quantities of the bifunctional enzyme that synthesizes fructose 2,6-bisphosphate in vitro .

Fructose 2,6-bisphosphate has several important applications:

  • Metabolic Research: It serves as a key indicator in studies related to carbohydrate metabolism.
  • Pharmaceutical Development: Understanding its regulatory mechanisms can lead to potential therapeutic targets for metabolic disorders such as diabetes.
  • Biotechnology: It can be utilized in metabolic engineering to enhance sugar production in microbial systems .

Fructose 2,6-bisphosphate is unique among similar compounds due to its specific regulatory roles in glycolysis and gluconeogenesis. Here are some comparable compounds:

CompoundRole in MetabolismUnique Features
Fructose-1,6-bisphosphateIntermediate in glycolysisDirectly involved in energy production
Fructose-6-phosphatePrecursor for fructose 2,6-bisphosphateActs as a substrate for phosphofructokinase
Glucose-6-phosphateCentral metabolite in glycolysisInvolved in multiple pathways including pentose phosphate pathway
Dihydroxyacetone phosphateIntermediate in glycolysisKey role in triose phosphate interconversion

Fructose 2,6-bisphosphate stands out due to its dual role as both an activator and inhibitor of critical enzymes within carbohydrate metabolism pathways .

Physical Description

Solid

XLogP3

-5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

339.99604987 g/mol

Monoisotopic Mass

339.99604987 g/mol

Heavy Atom Count

20

UNII

SE96VBE4LU

Wikipedia

Fructose_2,6-bisphosphate

Dates

Modify: 2023-07-15
[1]. Van Schaftingen E, et al. Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-biphosphate. Proc Natl Acad Sci U S A. 1981 May;78(5):2861-3.

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